2-Fluoro-4-morpholinobenzoic Acid
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-morpholinobenzoic Acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes that are essential for cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often facilitated by the presence of the fluorine atom, which can form strong interactions with the enzyme’s active site residues. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, it has been observed that the stability of this compound can be maintained under specific storage conditions, such as sealed in dry and room temperature environments . Long-term effects on cellular function have been noted, particularly in terms of sustained enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transport proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and can determine its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-morpholinobenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and the availability of the starting materials.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Fluoro-4-morpholinobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 2-Fluoro-4-morpholinobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The morpholine ring can enhance solubility and facilitate interactions with biological targets.
Comparison with Similar Compounds
2-Fluoro-4-morpholinobenzoic acid can be compared with other fluorinated benzoic acids and morpholine derivatives:
2-Fluorobenzoic Acid: Lacks the morpholine ring, resulting in different chemical and biological properties.
4-Morpholinobenzoic Acid: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Fluoro-4-(4-morpholinyl)benzoic Acid: Similar structure but with variations in substituent positions, leading to distinct properties
Properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHCWSPQLPAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946598-40-9 | |
Record name | 2-Fluoro-4-(4-morpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946598-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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